O,S-Diethyl O-(p-nitrophenyl) phosphorothioate

Vue d'ensemble

Description

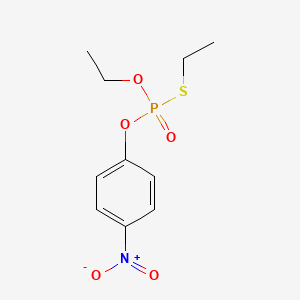

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is an organophosphorus compound widely recognized for its use as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its chemical structure, which includes a phosphorothioate group bonded to a p-nitrophenyl group, making it a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function in insects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with p-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the product. The industrial process also incorporates purification steps, such as distillation and recrystallization, to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound hydrolyzes to form p-nitrophenol and diethyl phosphorothioic acid.

Oxidation: The compound can be oxidized to form its corresponding oxon derivative, which is even more potent as an acetylcholinesterase inhibitor.

Substitution: Nucleophilic substitution reactions can occur, where the p-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the solvent

Oxidation: Oxidizing agents like hydrogen peroxide or peracids

Substitution: Nucleophiles such as thiols or amines, often in the presence of a base

Major Products Formed

Hydrolysis: p-Nitrophenol and diethyl phosphorothioic acid

Oxidation: this compound oxon

Substitution: Various substituted phosphorothioates depending on the nucleophile used

Applications De Recherche Scientifique

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate has several applications in scientific research:

Chemistry: Used as a model compound to study the kinetics and mechanisms of phosphorothioate hydrolysis and oxidation reactions.

Biology: Employed in studies investigating the inhibition of acetylcholinesterase and its effects on nerve function.

Medicine: Research into antidotes and treatments for organophosphorus poisoning often involves this compound.

Industry: Utilized in the development of new insecticides and pesticides with improved efficacy and safety profiles.

Mécanisme D'action

The primary mechanism of action of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscle paralysis, and eventually, the death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are those related to neurotransmission and nerve function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate

Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate

Sumithion: O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate

Uniqueness

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and potency, making it suitable for specific applications in pest control and scientific research.

Activité Biologique

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate, commonly known as parathion, is an organophosphate compound widely utilized as an insecticide. Its biological activity is primarily linked to its interaction with the nervous system, particularly through the inhibition of acetylcholinesterase (AChE), leading to a range of toxicological effects. This article aims to provide a comprehensive overview of the biological activity of parathion, including its mechanisms of action, toxicity profiles, and relevant case studies.

Parathion exerts its biological effects by inhibiting AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE results in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors. This mechanism can cause a variety of symptoms ranging from mild (headaches, dizziness) to severe (respiratory failure, convulsions) depending on the level of exposure.

Toxicological Profile

Acute Toxicity:

- The median lethal dose (LD50) for parathion varies by species and exposure route. For instance, studies indicate that parathion has an LD50 of approximately 5 mg/kg in rabbits when administered intraperitoneally .

- Symptoms of acute poisoning include pinpoint pupils, muscle twitching, and respiratory distress. In severe cases, death can occur due to respiratory failure or cardiac arrest .

Chronic Effects:

- Chronic exposure to parathion may lead to neurotoxic effects such as delayed neuropathy. Evidence suggests that prolonged inhibition of neuropathy target esterase (NTE) is necessary for the development of organophosphate-induced delayed neuropathy (OPIDN) .

- Studies have shown that low-level exposure can result in persistent cognitive deficits and motor dysfunction, particularly in vulnerable populations such as children .

Case Studies

-

Agricultural Exposure:

A study involving cotton field workers exposed to parathion demonstrated a significant decline in plasma and erythrocyte cholinesterase activity following exposure. Workers entering fields shortly after spraying exhibited varying degrees of enzyme inhibition based on timing and environmental conditions . -

Animal Models:

Research involving rabbits administered lethal doses of parathion highlighted its rapid systemic absorption and subsequent toxic effects. The study found that all treated rabbits exhibited severe cholinergic symptoms within hours post-administration .

Biochemical Interactions

Parathion undergoes metabolic conversion in the body, primarily via cytochrome P450 enzymes. The oxidative desulfuration process converts parathion into its more toxic metabolite, paraoxon, which possesses a higher affinity for AChE . This metabolic pathway underscores the importance of understanding individual variability in response to organophosphate exposure due to genetic differences in enzyme activity.

Environmental Stability and Degradation

Parathion is known for its environmental persistence; it hydrolyzes slowly under acidic conditions but more rapidly in alkaline environments. It decomposes at high temperatures (above 200 °C), releasing toxic gases such as phosphorous oxides and sulfur oxides . These properties highlight concerns regarding its use in agricultural settings and potential environmental contamination.

Summary Table: Biological Activity Overview

| Parameter | Details |

|---|---|

| Chemical Name | This compound |

| Common Name | Parathion |

| LD50 (Rabbits) | ~5 mg/kg (intraperitoneal) |

| Mechanism | Inhibition of acetylcholinesterase |

| Acute Symptoms | Pinpoint pupils, muscle twitching, respiratory distress |

| Chronic Effects | Cognitive deficits, motor dysfunction, delayed neuropathy |

| Metabolite | Paraoxon (more toxic than parathion) |

| Environmental Stability | Hydrolyzes slowly; decomposes at high temperatures |

Propriétés

IUPAC Name |

1-[ethoxy(ethylsulfanyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5PS/c1-3-15-17(14,18-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWJTLLALYACOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975103 | |

| Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-88-6 | |

| Record name | Phosphorothioic acid, O,S-diethyl O-(4-nitrophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O,S-diethyl-O-(p-nitrophenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.